molecular formula C28H47N2O2- B1439498 Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate CAS No. 941712-23-8

Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate

Cat. No.: B1439498
CAS No.: 941712-23-8
M. Wt: 443.7 g/mol
InChI Key: HCJSZDUJEXCTHB-UHFFFAOYSA-M
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Description

Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2 It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This reaction is carried out under specific conditions to ensure the formation of the desired diazepane ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or hydroxyl groups.

    Reduction: Reduction reactions can be used to modify the diazepane ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-phenyl-1,4-diazepane-1-carboxylate is unique due to its specific diazepane ring structure and the presence of a phenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may offer different reactivity patterns and binding affinities, leading to unique applications and potential advantages in various fields.

Properties

CAS No.

941712-23-8

Molecular Formula

C28H47N2O2-

Molecular Weight

443.7 g/mol

IUPAC Name

2,2,3,3-tetratert-butyl-5-phenyl-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C28H48N2O2/c1-23(2,3)27(24(4,5)6)28(25(7,8)9,26(10,11)12)30(22(31)32)19-18-21(29-27)20-16-14-13-15-17-20/h13-17,21,29H,18-19H2,1-12H3,(H,31,32)/p-1

InChI Key

HCJSZDUJEXCTHB-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)N1CCC(NCC1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1(C(N(CCC(N1)C2=CC=CC=C2)C(=O)[O-])(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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